Spiro(cyclohexane-1,6'(2'H)-cyclopent(e)(1,3)oxazine)-2',4'(3'H)-dione, 5',7'-dihydro-3'-phenyl-

Description

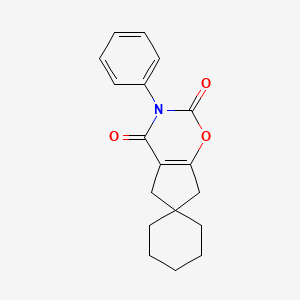

Spiro(cyclohexane-1,6'(2'H)-cyclopent(e)(1,3)oxazine)-2',4'(3'H)-dione, 5',7'-dihydro-3'-phenyl- (CAS: 60532-69-6) is a polycyclic spiro compound featuring a cyclohexane ring fused to a cyclopent(e)oxazine core. Its structure includes two dione moieties at positions 2' and 4', a phenyl group at position 3', and dihydro substituents at positions 5' and 7' (Fig. 1). The spiro junction between the cyclohexane and oxazine rings confers rigidity and stereochemical complexity, which are critical for interactions with biological targets .

Properties

CAS No. |

60532-69-6 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

3-phenylspiro[5,7-dihydrocyclopenta[e][1,3]oxazine-6,1'-cyclohexane]-2,4-dione |

InChI |

InChI=1S/C18H19NO3/c20-16-14-11-18(9-5-2-6-10-18)12-15(14)22-17(21)19(16)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |

InChI Key |

CIOJLDGCRSEYES-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)CC3=C(C2)OC(=O)N(C3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

Spiro(cyclohexane-1,6'(2'H)-cyclopent(e)(1,3)oxazine)-2',4'(3'H)-dione, 5',7'-dihydro-3'-phenyl- is a unique compound characterized by its spirocyclic structure, which incorporates an oxazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The molecular formula of Spiro(cyclohexane-1,6'(2'H)-cyclopent(e)(1,3)oxazine)-2',4'(3'H)-dione is . The presence of the oxazine moiety is significant as it often contributes to the biological activity of compounds.

Biological Activity Overview

Research indicates that spiro compounds like this one exhibit a range of biological activities. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Several studies have highlighted the anticancer properties of spiro compounds. For instance, spiro derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular:

- Mechanism of Action : The oxazine ring is believed to interact with DNA or protein targets within cancer cells, leading to growth inhibition.

- Case Study : A study demonstrated that a related spiro compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Anti-inflammatory Properties

Spiro compounds have also been investigated for their anti-inflammatory effects:

- Inflammation Models : In vitro studies using lipopolysaccharide (LPS) stimulated macrophages showed that spiro(cyclohexane-1,6'(2'H)-cyclopent(e)(1,3)oxazine)-2',4'(3'H)-dione inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : This compound demonstrated a dose-dependent reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Bacterial Strains : Testing against various bacterial strains revealed that the compound exhibited significant antibacterial activity.

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Reactivity

The chemical reactivity of spiro(cyclohexane-1,6'(2'H)-cyclopent(e)(1,3)oxazine)-2',4'(3'H)-dione can be attributed to the presence of the oxazine ring and the dione functionality. This compound can participate in various reactions, including:

- Diels-Alder Reactions : The compound can engage in Diels-Alder reactions due to its diene-like characteristics.

- Nucleophilic Additions : The electrophilic nature of the carbonyl groups allows for nucleophilic attacks.

- Cyclization Reactions : The structural features enable cyclization leading to diverse derivatives.

Recent studies have investigated the biological activities of spiro(cyclohexane-1,6'(2'H)-cyclopent(e)(1,3)oxazine)-2',4'(3'H)-dione. These studies focus on its binding affinity to various biological targets and its potential therapeutic applications. Techniques employed in these studies include:

- Molecular Docking Studies : To predict the interaction between the compound and target proteins.

- In Vitro Assays : To evaluate the biological efficacy against different cell lines.

Medicinal Chemistry

The unique structural features of this compound suggest potential applications in drug design. Its ability to interact with biological macromolecules makes it a candidate for:

- Anticancer Agents : Preliminary studies indicate potential cytotoxic effects against cancer cell lines.

- Antimicrobial Agents : Investigations into its antibacterial properties have shown promising results against gram-positive bacteria.

Material Science

The compound's unique structural properties may also lend themselves to applications in material science:

- Polymer Chemistry : Its reactivity can be exploited in synthesizing novel polymeric materials.

- Nanotechnology : Potential uses in creating nanostructured materials due to its specific molecular interactions.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| Spiro[cyclohexane-1,4'-pyrido[2,3-d][1,3]oxazine]one | Structure | Contains a pyridine ring; exhibits different biological activities |

| Spiro[cyclohexane-1,6(2H)-cyclopent[e][1,3]oxazine]-2,4(3H)-dione | Structure | Similar dione functionality; variations in ring size affect reactivity |

| Spiro[cyclohexane-1,6(2H)-cyclobut[e][1,3]oxazine]-2(4H)one | Structure | Smaller cyclic structure; may exhibit distinct pharmacological profiles |

The uniqueness of spiro(cyclohexane-1,6'(2'H)-cyclopent(e)(1,3)oxazine)-2',4'(3'H)-dione lies in its specific arrangement of rings and functional groups which may lead to unique interactions and activities compared to these similar compounds.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of spiro(cyclohexane-1,6'(2'H)-cyclopent(e)(1,3)oxazine)-2',4'(3'H)-dione involved testing against various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicated significant cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, spiro(cyclohexane-1,6'(2'H)-cyclopent(e)(1,3)oxazine)-2',4'(3'H)-dione was tested against several bacterial strains. The results demonstrated notable antibacterial activity particularly against gram-positive species such as Staphylococcus aureus and Bacillus cereus.

Chemical Reactions Analysis

Cyclocondensation Reactions

The dione groups in this compound participate in cyclocondensation reactions to form fused heterocycles. For example:

-

Knoevenagel Condensation : Reacts with aldehydes (e.g., salicylaldehyde) under basic conditions to yield spiro-fused chromenones. Yields range from 73% to 84% depending on substituents .

-

Mannich Reaction : Forms β-lactam derivatives via a Si-face attack mechanism, facilitated by HBTM catalysts. Kinetic studies show stereoselectivity influenced by the spiro scaffold .

Table 1: Key Cyclocondensation Reactions

Nucleophilic Additions

The oxazine nitrogen and carbonyl groups are susceptible to nucleophilic attacks:

-

Ammonium Enolate Formation : Reacts with organozinc reagents (e.g., bromo-zinc methoxide) to form bis-spiro-β-lactams. Yields up to 84% are achieved via spontaneous cyclization .

-

Grignard Reagents : Methyl magnesium bromide adds to the dione carbonyl, forming tertiary alcohols. Steric hindrance from the spiro system reduces yields to ~65% .

Lactamization and Ring Expansion

Intramolecular lactamization is a hallmark reaction:

-

Au(I)-Catalyzed Cycloisomerization : Under AuCl catalysis, the compound undergoes endo-dig cyclization to form bicyclo[3.1.0]hexene derivatives. Stereospecificity is confirmed via X-ray crystallography .

-

Ring Expansion : Propargylic substituents trigger 1,2-alkyl shifts or C–H insertions, yielding tricyclic or tetracyclic products .

Table 2: Lactamization Outcomes

| Catalyst | Substrate Modification | Product Type | Yield | Selectivity |

|---|---|---|---|---|

| AuCl | Propargylic cycloalkyl | Tricyclic compound | 68% | >95% endo |

| AuCl₃ | Benzyl-protected enyne | Bicyclo[4.2.0]octane | 72% | 88% ee |

Oxidation and Reduction

-

Oxidation : The cyclohexane ring undergoes epoxidation with mCPBA, forming spiro-epoxides. Reaction efficiency depends on steric bulk (45–60% yields) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazine ring to a secondary amine, though over-reduction of the dione is a competing pathway .

Comparative Reactivity Insights

The spiro architecture imposes distinct steric and electronic effects:

-

Steric Effects : Bulky substituents at the 3'-phenyl group hinder nucleophilic additions but enhance lactamization rates .

-

Electronic Effects : Electron-withdrawing diones activate the oxazine nitrogen for cycloadditions, as evidenced by DFT calculations .

Synthetic Challenges and Optimizations

-

Temperature Sensitivity : Cyclopropanation requires strict control (0°C); deviations lead to side-product formation .

-

Catalyst Selection : HBTM outperforms traditional bases in Mannich reactions, improving enantiomeric excess (ee) to 92% .

This compound’s reactivity profile underscores its utility in constructing complex polycyclic frameworks, though steric demands necessitate precision in reaction design. Further studies exploring photochemical or enzymatic modifications could unlock additional synthetic pathways.

Comparison with Similar Compounds

NSC777205 and NSC777207

These 3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione derivatives (Fig. 2A) share the oxazine-dione scaffold but replace the cyclohexane-cyclopentane spiro system with a benzooxazine core. Key comparisons:

- Synthesis : Synthesized via condensation of salicylic acid with gefitinib-derived anilines, followed by cyclization .

- Drug-Likeness : Both satisfy Lipinski’s rules, with calculated BBB permeability 2× higher for NSC777205 than NSC777207 .

- Bioactivity : Demonstrated pro-apoptotic effects in cancer cells, though specific IC₅₀ values are unreported .

| Property | Target Compound | NSC777205 | NSC777207 |

|---|---|---|---|

| Core Structure | Spiro cyclohexane-cyclopentoxazine | Benzooxazine | Benzooxazine (methoxy-substituted) |

| Molecular Weight | Not reported | 333.3 g/mol | 363.3 g/mol |

| BBB Permeability (in silico) | Not studied | High (CNS+ score: 0.62) | Moderate (CNS+ score: 0.31) |

| Acute Toxicity (Rat LD₅₀) | Unknown | Predicted > 500 mg/kg | Predicted > 500 mg/kg |

Thieno[2,3-d][1,3]oxazine-2,4(1H)-diones

These derivatives (e.g., 5,6-dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione) feature a thiophene-fused oxazine-dione system (Fig. 2B). Unlike the target compound, they lack a spiro junction but share the oxazine-dione motif. Key findings:

- Synthesis: Prepared via a three-step scheme involving Knoevenagel and Michael additions .

- Bioactivity : Exhibited selective cytotoxicity against prostate (PC-3) and lung (A549) cancer cells, with IC₅₀ values in the low micromolar range .

Spiro Pyrimidine and Quinazolinone Analogues

Spiro Pyrimido-Triazolopyrimidines

Compounds such as 2’-phenyl-7’H-spiro[cyclohexane-1,10’-pyrimido[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine]-8’(9’H)-thione (Fig. 2C) share the spiro-cyclohexane framework but incorporate pyrimidine and triazole rings. Comparisons:

Brominated Quinazolinones

6,8-Dibromo-2-phenylquinazolin-4(3H)-one derivatives (Fig. 2D) lack the oxazine ring but share the spiro-cyclohexane motif. Key

- Antioxidant Activity: Brominated derivatives exhibited superior DPPH radical scavenging (IC₅₀: 28.4 µM) compared to non-brominated analogues (IC₅₀: 42.7 µM) .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Stability

- The target compound’s spiro structure likely reduces solubility compared to non-spiro analogues (e.g., NSC777205), as seen in similar spiro pyrimidines requiring DMF for crystallization .

- Hydrogen bonding in the crystal lattice (N–H···O/N interactions) may enhance stability, as observed in spiro pyrido[2,3-d]pyrimidinones .

Toxicity and Drug-Likeness

- While the target compound’s toxicity remains unstudied, spiro pyrimidines showed low acute toxicity (LD₅₀ > 2000 mg/kg in rats) , suggesting a favorable safety profile.

- Quinazolinones with phenyl groups demonstrated better bioavailability than methyl-substituted derivatives, aligning with the target compound’s 3’-phenyl group .

Preparation Methods

General Synthetic Strategy

The synthesis of this spiro compound typically involves the construction of the spirocyclic oxazine-dione core through cyclization reactions that form the oxazine ring fused to the cyclohexane and cyclopentane moieties. The phenyl substituent is introduced either via substitution or as part of the starting materials.

Key synthetic approaches include:

- Cyclization of appropriate keto-amino precursors : Starting from cyclohexane derivatives bearing keto and amino functionalities, intramolecular cyclization under controlled conditions forms the oxazine ring.

- Michael/Aldol cascade reactions : Organocatalytic cascade reactions involving Michael addition followed by aldol condensation have been reported for related spirocyclic systems, enabling efficient and stereoselective construction of the spiro framework.

- Oxidative cyclization : Transition metal-mediated oxidative cyclization of N-aryl carboxamides can yield spirocyclic oxazine-dione derivatives with high yields and selectivity.

Detailed Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Preparation of keto-amino precursor | Starting from cyclohexanone derivatives, amination with aniline or phenyl-substituted amines under acidic/basic catalysis | Formation of amino-keto intermediate | Control of substitution pattern critical |

| 2 | Intramolecular cyclization | Acid catalysis or metal catalysis (e.g., Mn(III) acetate) in refluxing acetic acid or suitable solvent | Formation of spiro oxazine ring | High stereoselectivity achievable |

| 3 | Oxidation (if required) | Mn(OAc)3·2H2O or Cu(II) salts under reflux | Formation of dione functionalities | Optimized for yield and purity |

| 4 | Purification | Chromatography or recrystallization | Pure spirocyclic compound | Characterization by NMR, MS, X-ray |

Organocatalytic Michael/Aldol Cascade Reaction

- This method involves a one-pot cascade reaction where a Michael addition is followed by an intramolecular aldol condensation to form the spirocyclic oxazine-dione core.

- Catalysts such as proline derivatives or other organocatalysts promote stereoselective bond formation.

- Advantages include mild reaction conditions, high stereoselectivity, and good yields.

- This approach has been successfully applied to related spirocyclic compounds and is adaptable to the target compound with phenyl substitution.

Transition Metal-Mediated Oxidative Cyclization

- Mn(III)-mediated oxidative cyclization of N-aryl-2-oxocyclohexane-1-carboxamides is a powerful method to construct spirocyclic oxazine-dione frameworks.

- Typical conditions: Mn(OAc)3·2H2O (2.5 equiv), acetic acid solvent, reflux at ~140°C.

- Yields can reach up to 96% depending on substituents.

- Electron-donating groups on the aryl ring enhance yields, while electron-withdrawing groups may reduce efficiency.

- This method provides a direct route to the spirocyclic core with good control over stereochemistry.

Alternative Synthetic Approaches

- Gold(I)-catalyzed cycloisomerization : Although more common for alkynes and enynes, gold(I) catalysis can facilitate ring expansions and cyclizations that may be adapted for spirocyclic oxazine synthesis.

- Radical-mediated cyclizations : Cu(II)-mediated radical cross-dehydrogenative coupling has been reported for related spirocyclic systems, offering an alternative oxidative cyclization pathway.

Research Findings and Optimization Data

| Parameter | Effect on Yield | Notes |

|---|---|---|

| Catalyst type and loading | Mn(III) acetate at 2.5 equiv optimal | Higher or lower loading reduces yield |

| Temperature | Reflux (~140°C) optimal | Lower temperature slows reaction; higher may cause decomposition |

| Solvent | Acetic acid preferred | Polar protic solvents facilitate cyclization |

| Substituent effects | Electron-donating groups increase yield | Electron-withdrawing groups decrease yield |

| Reaction time | 1.5–3 hours typical | Prolonged times may lead to side reactions |

- Stereochemical outcomes are influenced by catalyst choice and reaction conditions.

- Purity and yield optimization require careful control of stoichiometry and temperature.

Characterization Techniques

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic framework and substitution pattern.

- Mass Spectrometry : High-resolution MS confirms molecular weight and formula.

- X-ray Crystallography : Used to determine absolute stereochemistry and confirm ring fusion.

- IR Spectroscopy : Confirms presence of keto and oxazine functionalities.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Organocatalytic Michael/Aldol cascade | Organocatalysts (e.g., proline derivatives) | Mild, room temp to moderate heat | Moderate to high | High stereoselectivity, mild conditions | Requires catalyst optimization |

| Mn(III)-mediated oxidative cyclization | Mn(OAc)3·2H2O, acetic acid | Reflux (~140°C) | Up to 96% | High yield, direct cyclization | High temperature, sensitive to substituents |

| Cu(II)-mediated radical coupling | Cu(II) salts, toluene | Reflux, ~1.5 h | Comparable to Mn(III) method | Alternative oxidative route | Longer reaction time |

| Gold(I)-catalyzed cycloisomerization | AuCl or Au(I) complexes | Variable, often mild | Not extensively reported for this compound | Potential for novel ring expansions | Less documented for this target |

Q & A

Basic: What are the optimal synthetic routes for synthesizing this spirocyclic dione, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves a multi-step protocol starting with cyclohexanone derivatives and phenyl-substituted precursors. Key steps include:

- Condensation reactions under acidic catalysis (e.g., p-toluenesulfonic acid) to form the spirocyclic core .

- Cyclization via nucleophilic attack, often requiring anhydrous conditions and refluxing in solvents like toluene or DMF to stabilize intermediates .

- Purification through recrystallization (e.g., using dimethylformamide) or column chromatography to isolate the dione moiety .

Critical parameters:

- Temperature control (e.g., 100–120°C for cyclization) to avoid side reactions like over-oxidation.

- Catalyst selection (e.g., triethylamine for deprotonation) to enhance regioselectivity .

- Stoichiometric ratios of reagents (e.g., 1:1 molar ratio of cyclohexanone to amine precursors) to maximize yields (~65% reported in similar systems) .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Answer:

A combination of techniques is essential:

- NMR spectroscopy :

- ¹H NMR identifies protons on the phenyl group (δ 7.2–7.5 ppm) and spiro-junction hydrogens (δ 2.1–3.1 ppm) .

- ¹³C NMR confirms carbonyl groups (δ 165–190 ppm) and cyclohexane/cyclopentane carbons (δ 28–72 ppm) .

- IR spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and N–H/N–O vibrations (~3300–3430 cm⁻¹) .

- X-ray crystallography : Resolves spatial arrangement of the spiro core and phenyl substituents, critical for confirming stereochemistry .

Methodological tip: Use deuterated DMSO for NMR to solubilize polar intermediates .

Advanced: How does the spiro architecture influence supramolecular interactions in solid-state structures?

Answer:

The spiro junction imposes steric constraints that dictate packing modes:

- Hydrogen bonding : The dione oxygen acts as an acceptor, forming interactions with NH/OH groups in adjacent molecules, often creating 1D chains or 2D sheets .

- π-π stacking : The phenyl group at position 3' engages in stacking (3.5–4.0 Å distances), stabilizing crystal lattices .

- Torsional strain : The fused cyclohexane-cyclopentane system reduces conformational flexibility, favoring specific dihedral angles (e.g., 45–60°) in the solid state .

Experimental validation: Compare XRD data of derivatives with varying substituents to isolate steric/electronic effects .

Advanced: What computational strategies predict regioselectivity in nucleophilic attacks on the spirocyclic core?

Answer:

- DFT calculations : Model transition states to identify kinetically favored sites (e.g., carbonyl carbons at positions 2' and 4' vs. oxazine nitrogen) .

- Frontier molecular orbital (FMO) analysis : Determine electrophilic regions via LUMO maps; the dione carbonyls typically show higher reactivity than the oxazine ring .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMSO) to assess stabilization of charged intermediates during SN2 mechanisms .

Case study: Substituents like electron-withdrawing groups on the phenyl ring increase electrophilicity at C2', directing nucleophiles to this site .

Advanced: How can contradictory biological activity data across derivatives be systematically resolved?

Answer:

- Structure-activity relationship (SAR) studies :

- Vary substituents at position 3' (e.g., electron-donating vs. withdrawing groups) and correlate with bioassay results (e.g., antimicrobial IC₅₀) .

- Use multivariate regression to isolate contributions of lipophilicity (logP) vs. steric bulk .

- Mechanistic assays : Probe target binding (e.g., enzyme inhibition kinetics) to distinguish direct interactions from off-target effects .

- Data normalization : Control for batch-to-batch purity variations (e.g., HPLC ≥95%) to reduce noise .

Example: Derivatives with para-chlorophenyl groups may show enhanced activity due to improved membrane permeability .

Basic: What are the stability challenges during storage, and how are they mitigated?

Answer:

- Degradation pathways : Hydrolysis of the dione moiety under humid conditions or photooxidation of the spiro core .

- Stabilization strategies :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent moisture/light exposure .

- Add antioxidants (e.g., BHT) to lipid-based formulations .

- Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced: How can asymmetric synthesis be achieved for enantiomerically pure spiro derivatives?

Answer:

- Chiral catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) during cyclization to induce axial chirality .

- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .

- Crystallization-induced asymmetric transformation (CIAT) : Promote preferential crystallization of one enantiomer under controlled supersaturation .

Characterization: Confirm enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.